Regioisomeric Fluorine Position on Benzyl Group Drives Kinase Selectivity Differentiation
In the thieno[3,2-d]pyrimidin-4(3H)-one series, the position of the fluorine atom on the N3-benzyl group is a critical determinant of kinase selectivity. The 4-fluorobenzyl substitution (target compound, CAS 1105226-99-0) positions the fluorine para to the methylene linker, creating a distinct electrostatic and steric environment compared to the 2-fluoro (CAS 1105226-92-3) and 3-fluoro (CAS 1105211-87-7) regioisomers. In published SAR studies on the related CDK7 inhibitor series, the 4-fluorobenzyl orientation was associated with superior selectivity against CDK7 over CDK2 and CDK9 compared to the 2-fluoro and 3-fluoro congeners, which showed reduced selectivity windows [1]. While direct IC50 data for CAS 1105226-99-0 against a broad kinase panel are not publicly available, the class-level SAR trend supports the 4-fluoro regioisomer as the preferred vector for achieving kinase selectivity [2].
| Evidence Dimension | Kinase selectivity (CDK7 vs CDK2/CDK9) as a function of benzyl fluorine position |
|---|---|
| Target Compound Data | 4-fluorobenzyl regioisomer (CAS 1105226-99-0); no direct panel data available |
| Comparator Or Baseline | 2-fluorobenzyl (CAS 1105226-92-3) and 3-fluorobenzyl (CAS 1105211-87-7) regioisomers; CDK7 selectivity window reduced relative to 4-F |
| Quantified Difference | Not quantified for this specific pair; class SAR indicates 4-F > 3-F ≈ 2-F for CDK7 selectivity |
| Conditions | Class-level SAR from thieno[3,2-d]pyrimidine CDK7 inhibitor series (in vitro kinase panel) |
Why This Matters
For users selecting a thieno[3,2-d]pyrimidin-4(3H)-one for kinase profiling, the 4-fluorobenzyl regioisomer offers the highest probability of achieving CDK7-selective inhibition based on published SAR trends, reducing the risk of polypharmacology-driven false positives.
- [1] PubMed. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Ablesci.com, 2024. View Source
- [2] Khan, I. et al. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science, 2021. View Source
